molecular formula C15H19Cl2N5O2 B13583193 2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride

2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride

Cat. No.: B13583193
M. Wt: 372.2 g/mol
InChI Key: ZKJYYFRXTXCAHP-UHFFFAOYSA-N
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Description

2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole ring, an oxazole ring, and an aminoethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Aminoethyl Group: This step involves the alkylation of the benzodiazole ring with an appropriate aminoethyl halide under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides or nitriles.

    Coupling of the Benzodiazole and Oxazole Rings: This is typically done through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The benzodiazole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide dihydrochloride: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-imidazole-4-carboxamide dihydrochloride: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The presence of both benzodiazole and oxazole rings in 2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride makes it unique compared to its analogs

Properties

Molecular Formula

C15H19Cl2N5O2

Molecular Weight

372.2 g/mol

IUPAC Name

2-[2-[2-(2-aminoethyl)benzimidazol-1-yl]ethyl]-1,3-oxazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C15H17N5O2.2ClH/c16-7-5-13-18-10-3-1-2-4-12(10)20(13)8-6-14-19-11(9-22-14)15(17)21;;/h1-4,9H,5-8,16H2,(H2,17,21);2*1H

InChI Key

ZKJYYFRXTXCAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC3=NC(=CO3)C(=O)N)CCN.Cl.Cl

Origin of Product

United States

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